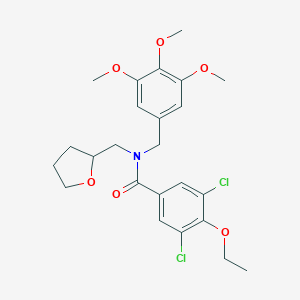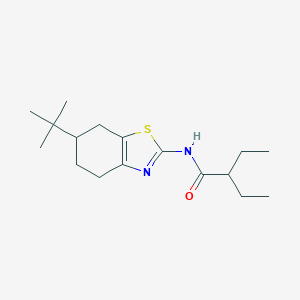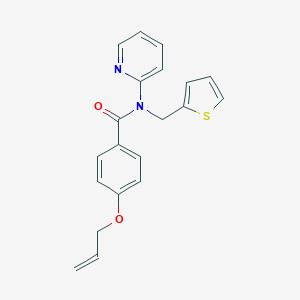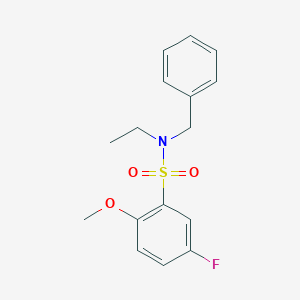
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide, also known as BEOC, is a molecule that has gained attention in the scientific community due to its potential applications in various fields. BEOC is a synthetic compound that is composed of a cyclohexanecarboxamide backbone and an oxadiazole ring. This molecule has been synthesized using various methods and has been studied in depth to understand its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is not fully understood. However, it has been proposed that 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide exerts its effects by modulating the activity of various enzymes and signaling pathways. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to reduce inflammation and pain. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth. In addition, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to improve glucose tolerance and to reduce insulin resistance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is also stable and can be stored for long periods of time. However, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the effects of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. One area of research is the development of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide analogs with improved potency and selectivity. Another area of research is the evaluation of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide in clinical trials for its potential as an anti-inflammatory, analgesic, and anticancer agent. In addition, further studies are needed to understand the mechanism of action of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide and its effects on various signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is a multi-step process that involves the use of various reagents and starting materials. One of the commonly used methods for synthesizing 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with hydrazine hydrate to form 4-butylcyclohexanone hydrazone. This intermediate is then reacted with ethyl chloroformate and ammonium carbonate to form the final product, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been evaluated for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propriétés
Nom du produit |
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide |
|---|---|
Formule moléculaire |
C15H25N3O2 |
Poids moléculaire |
279.38 g/mol |
Nom IUPAC |
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H25N3O2/c1-3-5-6-11-7-9-12(10-8-11)15(19)16-14-13(4-2)17-20-18-14/h11-12H,3-10H2,1-2H3,(H,16,18,19) |
Clé InChI |
BVOALNISTIHBRB-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2CC |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)




![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)

![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)